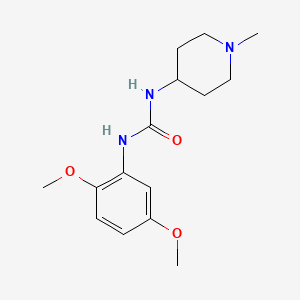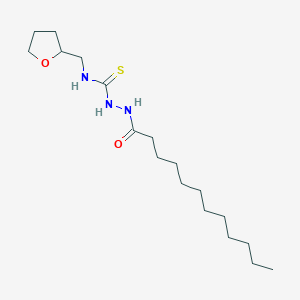
N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a white crystalline solid that is soluble in most organic solvents. DMPU is a urea derivative that is known for its ability to enhance the reactivity of various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea is not well understood. However, it is believed that N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea enhances the reactivity of various chemical reactions by forming a hydrogen bond with the reactants. This hydrogen bond stabilizes the intermediate species and lowers the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea is not known to have any significant biochemical or physiological effects. However, it is important to note that N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea is a toxic substance and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea has several advantages in lab experiments. It is a highly reactive reagent that can enhance the reactivity of various chemical reactions. It is also a relatively inexpensive reagent that is readily available. However, N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea is a toxic substance that should be handled with care. It is also known to cause skin irritation and should be used in a well-ventilated area.
Direcciones Futuras
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea in scientific research. One potential area of research is the use of N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea in the synthesis of new compounds for pharmaceutical applications. Another potential area of research is the development of new synthetic methodologies using N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea as a reagent. Additionally, the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea could be further studied to gain a better understanding of its reactivity-enhancing properties.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea is a widely used reagent in organic synthesis that is known for its ability to enhance the reactivity of various chemical reactions. It has several advantages in lab experiments but should be handled with care due to its toxic nature. There are several potential areas of research for the use of N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea in scientific research, including the synthesis of new compounds and the development of new synthetic methodologies.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea has been widely used in various chemical reactions such as nucleophilic substitution, cyclization, and condensation reactions. It is known for its ability to enhance the reactivity of various chemical reactions and increase the yield of the final product. N-(2,5-dimethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea has been used in the synthesis of various compounds such as peptides, heterocycles, and natural products.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18-8-6-11(7-9-18)16-15(19)17-13-10-12(20-2)4-5-14(13)21-3/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFGCIDKSYITRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methoxyphenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4280312.png)
![ethyl 2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4280314.png)


![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide](/img/structure/B4280335.png)

![N-(2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4280358.png)

![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B4280370.png)
![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4280377.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280397.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4280400.png)
![4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4280403.png)